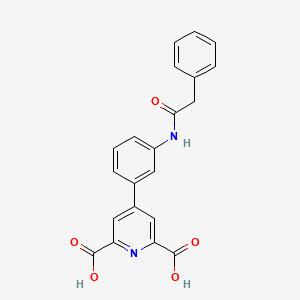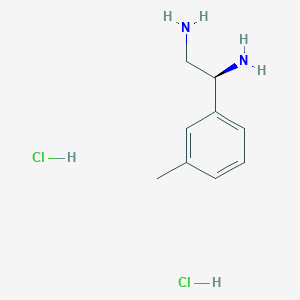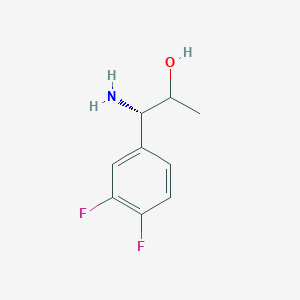![molecular formula C5H4N4O B13050553 7H-Pyrrolo[2,3-D][1,2,3]triazin-4-OL](/img/structure/B13050553.png)
7H-Pyrrolo[2,3-D][1,2,3]triazin-4-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7H-Pyrrolo[2,3-D][1,2,3]triazin-4-OL is a heterocyclic compound that belongs to the class of triazines This compound is characterized by a fused ring system containing nitrogen atoms, which imparts unique chemical and biological properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7H-Pyrrolo[2,3-D][1,2,3]triazin-4-OL typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 7-phenyl-7H-pyrazolo-[3,4-d][1,2,3]triazin-4-ol with thionyl chloride has been studied to yield various derivatives . Another approach includes ultrasonic-assisted synthesis, which has been employed to enhance reaction efficiency and yield .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high purity and yield. The use of continuous flow reactors and optimized reaction conditions can facilitate large-scale production. specific industrial methods are often proprietary and may vary depending on the manufacturer.
Analyse Chemischer Reaktionen
Types of Reactions
7H-Pyrrolo[2,3-D][1,2,3]triazin-4-OL undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, which modify its electronic properties and reactivity.
Cycloaddition Reactions: The compound can participate in cycloaddition reactions, forming complex fused ring systems.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include thionyl chloride, dimethyl formamide, and various catalysts for cycloaddition reactions . Reaction conditions such as temperature, solvent, and reaction time are optimized to achieve the desired products.
Major Products Formed
The major products formed from the reactions of this compound include various substituted derivatives, which can exhibit different biological and chemical properties. For example, the reaction with thionyl chloride can yield 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid chloride .
Wissenschaftliche Forschungsanwendungen
7H-Pyrrolo[2,3-D][1,2,3]triazin-4-OL has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex heterocyclic compounds.
Industry: The compound’s unique properties make it suitable for use in the development of new materials and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 7H-Pyrrolo[2,3-D][1,2,3]triazin-4-OL involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit protein kinase B (Akt) by binding to its active site and preventing its activation . This inhibition disrupts signaling pathways involved in cell growth and survival, making it a potential therapeutic agent for cancer treatment.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 7H-Pyrrolo[2,3-D][1,2,3]triazin-4-OL include:
Pyrazolo[3,4-d]pyrimidine: Known for its biological activity and use as a scaffold in drug design.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another heterocyclic compound with significant biological activity.
Uniqueness
This compound is unique due to its specific ring structure and the presence of multiple nitrogen atoms, which contribute to its distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential as a therapeutic agent make it a valuable compound in scientific research.
Eigenschaften
Molekularformel |
C5H4N4O |
|---|---|
Molekulargewicht |
136.11 g/mol |
IUPAC-Name |
3,7-dihydropyrrolo[2,3-d]triazin-4-one |
InChI |
InChI=1S/C5H4N4O/c10-5-3-1-2-6-4(3)7-9-8-5/h1-2H,(H2,6,7,8,10) |
InChI-Schlüssel |
OZVLOCVNSKCZIS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CNC2=C1C(=O)NN=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![Dimethyl 2-((4AR,8AS)-2,2-dioxidotetrahydro-[1,3]dioxino[5,4-D][1,3,2]dioxathiin-6-YL)malonate](/img/structure/B13050494.png)






